molecular formula C7H10N4O2 B596346 Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1211538-23-6

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B596346
CAS No.: 1211538-23-6
M. Wt: 182.183
InChI Key: ZIEQUTOURNCFKF-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with significant biological potential. This compound is part of the triazolopyrazine family, known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This reaction involves the cyclization of N-(2-azidoethyl)prop-2-yn-1-amines under reflux conditions in toluene, yielding the desired triazolopyrazine . Another approach involves the Cu-catalyzed cyclization of amines with azides in the presence of CuSO4 and sodium ascorbate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the intramolecular azide-alkyne cycloaddition for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQUTOURNCFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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